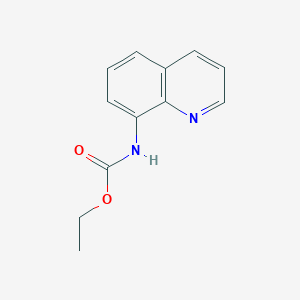

Carbamic acid, 8-quinolinyl-, ethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

23862-75-1 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

ethyl N-quinolin-8-ylcarbamate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)14-10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3,(H,14,15) |

InChI Key |

NPNXPNFLITYXQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Carbamic Acid, 8 Quinolinyl , Ethyl Ester

Retrosynthetic Analysis and Strategic Disconnections for Carbamic acid, 8-quinolinyl-, ethyl ester

Retrosynthetic analysis provides a logical framework for devising a synthetic route to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbamate (B1207046) linkage (N-C(O) bond). This bond is synthetically formed by the reaction of an amine with a carbonyl derivative.

This primary disconnection leads to two key synthons: an 8-quinolinyl amine nucleophile and an ethoxycarbonyl electrophile. These synthons correspond to the readily available starting materials: 8-aminoquinoline (B160924) and an ethyl-substituted carbonyl compound, typically ethyl chloroformate.

Figure 1: Retrosynthetic Disconnection of this compound

This strategic disconnection points towards a straightforward and convergent synthesis, where the two main fragments are coupled in a single step.

Established and Novel Synthetic Routes toward this compound

The most established and widely utilized method for the synthesis of carbamates is the reaction of an amine with a chloroformate. orgsyn.org In the case of this compound, this involves the reaction of 8-aminoquinoline with ethyl chloroformate.

Table 1: Established Synthetic Route for this compound

| Reactants | Reagents and Conditions | Product | Description |

| 8-Aminoquinoline, Ethyl chloroformate | Base (e.g., pyridine (B92270), triethylamine, or NaOH), Solvent (e.g., THF, CH2Cl2, or ether), Room temperature or cooled conditions | This compound | A nucleophilic acyl substitution reaction where the amino group of 8-aminoquinoline attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base is used to neutralize the HCl byproduct. orgsyn.org |

While this is the most direct route, novel synthetic methodologies are continuously being explored to improve efficiency, safety, and sustainability. These can include the use of alternative carbonylating agents or catalytic approaches. For instance, rhodium-catalyzed C-H amidation of quinoline (B57606) N-oxides has been developed for the synthesis of 8-aminoquinolines using carbamate reagents, which could be adapted for the direct synthesis of the target molecule. ibs.re.krnih.gov

Optimization of the reaction between 8-aminoquinoline and ethyl chloroformate is crucial for maximizing yield and purity. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

Table 2: Parameters for Optimization

| Parameter | Options | Considerations |

| Base | Pyridine, Triethylamine, NaOH, K2CO3 | The base should be strong enough to scavenge the generated HCl but not so strong as to promote side reactions. The choice can also influence the reaction rate. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), Diethyl ether, Acetone | The solvent should dissolve the reactants and be inert to the reaction conditions. Polarity of the solvent can affect reaction rates. |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic, so cooling may be necessary to control the reaction rate and prevent side product formation. |

| Reaction Time | Varies (typically a few hours) | Monitored by techniques like Thin Layer Chromatography (TLC) to determine completion. |

Catalysis can also play a role in the synthesis of carbamates. While the direct reaction between an amine and a chloroformate often does not require a catalyst, other methods, such as those using CO2 as a C1 source, rely on catalytic systems. researchgate.net For example, the synthesis of ethyl carbamates from amines, CO2, and iodoethane (B44018) can be catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several green approaches can be considered.

One key area is the replacement of hazardous reagents like phosgene (B1210022) derivatives (e.g., ethyl chloroformate) with greener alternatives. Carbon dioxide is an attractive C1 source as it is abundant, non-toxic, and renewable. researchgate.net The development of catalytic systems that can efficiently incorporate CO2 into the carbamate structure is an active area of research.

Another green principle is the use of more environmentally benign solvents. Water or bio-based solvents like ethanol (B145695) could be explored as alternatives to chlorinated solvents. nih.gov Furthermore, energy efficiency can be improved by employing methods like microwave or ultrasound irradiation, which can significantly reduce reaction times and energy consumption. researchgate.net The synthesis of quinoline derivatives using iron(III) chloride catalysis in the absence of an additional organic medium is an example of a greener approach to synthesizing the quinoline core. rsc.org

Mechanism-Oriented Studies of this compound Formation

The formation of this compound from 8-aminoquinoline and ethyl chloroformate proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of ethyl chloroformate.

This attack forms a tetrahedral intermediate. The intermediate then collapses, with the departure of the chloride ion as a leaving group, to form the stable carbamate product. The presence of a base is essential to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Computational studies on similar reactions, such as the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, have been used to elucidate the reaction pathway and the role of catalysts in stabilizing intermediates. mdpi.com Such studies can provide valuable insights into optimizing the synthesis of ethyl quinolin-8-ylcarbamate.

Yield Enhancement and Process Optimization for Scale-Up of this compound Production

For the large-scale production of this compound, yield enhancement and process optimization are critical for economic viability and sustainability. longdom.org This involves a systematic approach to refining the synthetic protocol.

Table 3: Strategies for Yield Enhancement and Scale-Up

| Strategy | Description |

| Stoichiometry Optimization | Fine-tuning the molar ratios of reactants and reagents to minimize waste and maximize product formation. |

| Process Parameter Control | Precise control of temperature, pressure, and mixing to ensure consistent product quality and yield. |

| Work-up and Purification | Developing efficient and scalable methods for isolating and purifying the product, such as crystallization or distillation, to minimize solvent use and product loss. orgsyn.org |

| Flow Chemistry | Transitioning from batch to continuous flow processing can offer better control over reaction parameters, improved safety, and higher throughput. |

Chemical Transformations and Derivatization Strategies of Carbamic Acid, 8 Quinolinyl , Ethyl Ester

Reactivity Profiles of the Quinoline (B57606) Moiety in Carbamic acid, 8-quinolinyl-, ethyl ester

The quinoline ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The electronic properties of the ethyl carbamate (B1207046) substituent at the 8-position, along with the inherent characteristics of the fused pyridine (B92270) and benzene (B151609) rings, govern the regioselectivity and reactivity of these transformations.

Electrophilic and Nucleophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution:

The quinoline nucleus is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring. However, electrophilic substitution is possible, and the position of attack is highly dependent on the reaction conditions and the nature of the electrophile. In acidic conditions, the pyridine nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution predominantly occurs on the benzene ring, at positions C5 and C8.

The ethyl carbamate group at the 8-position is an ortho-, para-directing group. However, since the 8-position is already substituted, its directing influence will affect the incoming electrophile's position on the benzene ring, primarily at C5 and C7. The carbamate group, being an activating group, can facilitate electrophilic substitution on the quinoline ring.

Recent advances in C-H functionalization have provided powerful tools for the selective introduction of substituents onto the quinoline core. For 8-aminoquinoline (B160924) derivatives, which are structurally related to the title compound, transition-metal-catalyzed C-H activation has been extensively studied. nih.govshu.ac.ukresearchgate.net These reactions, often directed by the nitrogen atom of the amino group (or a derivative thereof), can achieve functionalization at various positions, including C2, C4, C5, and C7. For instance, cobalt-catalyzed nitration of 8-aminoquinoline derivatives using tert-butyl nitrite (B80452) has been shown to proceed via a single electron transfer (SET) mechanism, yielding C5-nitro-8-aminoquinolines. shu.ac.uk Similarly, palladium-catalyzed C-H functionalization of N-(quinolin-8-yl) amides allows for the introduction of aryl, alkyl, and other groups. nih.govnih.govresearchgate.net These methodologies are highly relevant for the derivatization of this compound.

| Reaction Type | Typical Reagents | Expected Major Products | Controlling Factors |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro and 7-nitro derivatives | Reaction temperature, acid concentration |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 5-Halo and 7-halo derivatives | Catalyst, solvent |

| Sulfonation | Fuming H₂SO₄ | Quinoline-5-sulfonic acid and quinoline-7-sulfonic acid derivatives | Temperature |

| C-H Arylation | Aryl halides, Pd catalyst | C5-Aryl or C7-aryl derivatives | Catalyst, ligand, directing group effect |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally difficult unless there is a good leaving group and strong activation by electron-withdrawing groups. The pyridine ring is more susceptible to nucleophilic attack than the benzene ring. Nucleophilic substitution on haloquinolines typically occurs at the C2 and C4 positions. For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a leaving group such as a halogen were present at the C2 or C4 position, nucleophilic displacement would be feasible.

The introduction of a good leaving group on the quinoline ring of the title compound would be a prerequisite for exploring its nucleophilic aromatic substitution chemistry.

Redox Chemistry and Functional Group Interconversions

The quinoline moiety can undergo both reduction and oxidation reactions.

Reduction:

Catalytic hydrogenation of the quinoline ring typically leads to the reduction of the pyridine ring first, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) can be tuned to control the extent of reduction. For instance, palladium-catalyzed transfer hydrogenation has been used for the facile deprotection of carbamate groups with simultaneous deoxygenation of quinoline N-oxides to yield 8-aminoquinolines. ibs.re.kr This suggests that the carbamate group is stable under certain reductive conditions while other transformations occur on the quinoline ring.

Oxidation:

The quinoline ring is relatively resistant to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. More controlled oxidations are possible. For instance, the conversion of the 8-aminoquinoline moiety in N-quinolyl carboxamides to primary amides can be achieved using hypervalent iodine reagents like o-iodoxybenzoic acid (IBX). nih.gov This indicates that the 8-amino functionality, from which the carbamate is derived, can be a site of oxidative transformation.

Furthermore, if the carbamate were to be hydrolyzed to the corresponding 8-aminoquinoline, subsequent diazotization followed by Sandmeyer-type reactions could be employed to introduce a variety of functional groups at the 8-position.

Reactions Involving the Carbamate Functional Group of this compound

The ethyl carbamate group is a versatile functional group that can undergo hydrolysis, transcarbamoylation, and can also serve as a protecting group for the 8-amino functionality of the quinoline.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of carbamates is pH-dependent. clemson.edunih.gov The hydrolysis of this compound would lead to 8-aminoquinoline, ethanol (B145695), and carbon dioxide.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of carbamates can occur. The reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. For aryl carbamates, this pathway is generally slow.

Neutral Hydrolysis: At neutral pH, the hydrolysis is typically slow but can be a relevant degradation pathway over extended periods.

Base-Catalyzed Hydrolysis: In alkaline solutions, carbamate hydrolysis is significantly accelerated. Two main mechanisms are possible for N-aryl carbamates:

BAc2 Mechanism: A bimolecular acyl-nucleophilic substitution where a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the alkoxide and the carbamic acid, which subsequently decarboxylates.

E1cB Mechanism (Elimination-Conjugate Base): This mechanism involves the deprotonation of the carbamate nitrogen to form an anion. This is followed by the rate-limiting elimination of the ethoxide leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed by water to the corresponding carbamic acid and subsequently to the amine. For secondary N-aryl carbamates, the E1cB mechanism is often competitive with or favored over the BAc2 pathway, especially with a good leaving group. scielo.br

The pH-rate profile for the hydrolysis of a similar compound, 2-aminobenzimidazole-1-carbamates, shows a pH-independent region at low pH and base-catalyzed hydrolysis at higher pH. scielo.brresearchgate.net A similar profile would be expected for this compound.

| Condition | Proposed Mechanism | Key Steps | Products |

|---|---|---|---|

| Acidic (low pH) | A-2 type | Protonation of carbonyl, nucleophilic attack by H₂O | 8-Aminoquinoline, Ethanol, CO₂ |

| Neutral (pH ≈ 7) | Neutral Hydrolysis | Slow nucleophilic attack by H₂O | 8-Aminoquinoline, Ethanol, CO₂ |

| Basic (high pH) | BAc2 or E1cB | Nucleophilic attack by OH⁻ or formation of N-anion followed by elimination | 8-Aminoquinoline, Ethanol, CO₂ |

Transcarbamoylation and Related Reactions

Transcarbamoylation is a process where the alkoxy or amino part of a carbamate is exchanged with another alcohol or amine. This reaction is a useful method for the synthesis of different carbamates, ureas, and polyurethanes. researchgate.netmasterorganicchemistry.com

The reaction of this compound with an alcohol (R'-OH) or an amine (R'-NH₂) in the presence of a suitable catalyst can lead to the formation of a new carbamate or urea, respectively. Catalysts for transcarbamoylation are often Lewis acidic metal compounds, such as those of tin, zinc, or lanthanum. organic-chemistry.org For example, tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly. organic-chemistry.org A similar reactivity would be expected for the title compound.

This reaction provides a straightforward route to modify the ester portion of the carbamate, allowing for the introduction of different alkyl or aryl groups, which could modulate the biological activity or physical properties of the molecule.

Design and Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound can be approached in two main ways: by modifying a pre-existing functionalized quinoline or by direct functionalization of the title compound.

A common strategy for the synthesis of substituted 8-aminoquinolines involves the functionalization of the quinoline ring at an early stage, followed by the introduction of the amino group (or a precursor) at the 8-position, and subsequent formation of the carbamate. For instance, various substituted 8-hydroxyquinolines can be reacted with ethyl isocyanate to yield the corresponding carbamates.

Alternatively, and more relevant to the derivatization of the title compound, is the direct functionalization of the 8-(ethoxycarbonylamino)quinoline scaffold. As discussed in section 3.1.1, C-H activation strategies are particularly promising. The carbamate-protected amino group can act as a directing group for transition metal-catalyzed reactions, guiding the introduction of substituents to specific positions on the quinoline ring. The 8-aminoquinoline moiety is a well-established directing group for palladium-catalyzed C-H functionalization reactions. nih.gov While the ethyl carbamate is a less common directing group than an amide, its coordinating ability through the nitrogen and carbonyl oxygen could still direct C-H activation, likely at the C7 position.

The synthesis of 8-aminoquinolines can be achieved using carbamate reagents. ibs.re.kr For example, Rh(III)-catalyzed C-H amidation of quinoline N-oxides with carbamates can produce 8-carbamoylquinolines, which can then be deprotected. ibs.re.kr This highlights the utility of the carbamate group in the synthesis of functionalized 8-aminoquinolines.

Advanced Spectroscopic and Crystallographic Investigations of Carbamic Acid, 8 Quinolinyl , Ethyl Ester

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Carbamic acid, 8-quinolinyl-, ethyl ester

High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be essential for the complete and unambiguous assignment of all proton and carbon signals.

A complete assignment of the ¹H and ¹³C NMR spectra would be achieved using a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the quinoline nitrogen and the carbamate (B1207046) group. The aromatic region (typically δ 7.0-9.0 ppm) would display a complex pattern of doublets and triplets, corresponding to the six protons on the quinoline ring. The ethyl group would present a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to appear in the downfield region (around δ 150-160 ppm). The aromatic carbons of the quinoline ring would resonate in the range of δ 110-150 ppm. The methylene and methyl carbons of the ethyl group would be found in the upfield region.

COSY: This experiment would establish the proton-proton coupling networks, helping to identify adjacent protons within the quinoline ring and the ethyl group.

HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC: This experiment would reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the quinoline ring, the carbamate nitrogen, and the ethyl ester group, for instance, by observing a correlation between the NH proton and the carbonyl carbon.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H (Quinoline) | 8.8 - 9.0 | dd | |

| H (Quinoline) | 8.0 - 8.2 | dd | |

| H (Quinoline) | 7.4 - 7.6 | m | |

| H (Quinoline) | 7.3 - 7.5 | m | |

| H (Quinoline) | 7.2 - 7.4 | m | |

| H (Quinoline) | 7.1 - 7.3 | m | |

| NH | 8.5 - 9.5 | s (broad) | |

| -O-CH₂- | 4.2 - 4.4 | q | 7.1 |

| -CH₃ | 1.2 - 1.4 | t | 7.1 |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 153 - 155 |

| C (Quinoline) | 148 - 150 |

| C (Quinoline) | 138 - 140 |

| C (Quinoline) | 135 - 137 |

| C (Quinoline) | 128 - 130 |

| C (Quinoline) | 126 - 128 |

| C (Quinoline) | 121 - 123 |

| C (Quinoline) | 116 - 118 |

| C (Quinoline) | 115 - 117 |

| C (Quinoline) | 110 - 112 |

| -O-CH₂- | 61 - 63 |

| -CH₃ | 14 - 16 |

Dynamic NMR (DNMR) studies could provide insights into the conformational dynamics of the molecule, particularly concerning the rotation around the C-N bond of the carbamate group. At room temperature, the rotation around this bond might be restricted, leading to the observation of distinct signals for different conformers. By acquiring NMR spectra at varying temperatures, it would be possible to study the coalescence of these signals and determine the energy barrier for this rotational process. This would provide valuable information about the conformational flexibility and stability of the molecule.

Mass Spectrometry (MS) and Fragmentation Analysis of this compound

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion. The calculated exact mass of this compound (C₁₂H₁₂N₂O₂) is 216.0899. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the protonated molecule ([M+H]⁺). By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be obtained.

Predicted Fragmentation Pattern

| m/z | Proposed Fragment Identity |

| 217.0977 | [M+H]⁺ |

| 171.0715 | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |

| 145.0762 | [M+H - C₂H₅OCO]⁺ (Loss of ethoxycarbonyl group) |

| 144.0688 | [8-Aminoquinoline]⁺ |

| 129.0551 | [Quinoline]⁺ |

| 117.0578 | [C₈H₇N]⁺ (Fragment from quinoline ring) |

The fragmentation would likely be initiated by the loss of the ethyl group, the ethoxy group, or the entire ethyl carbamate side chain. Key fragments would include the 8-aminoquinoline (B160924) cation and fragments arising from the cleavage of the quinoline ring system. Analysis of these fragments would provide conclusive evidence for the structure of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds of the carbamate group, as well as the aromatic C-H and C=C/C=N bonds of the quinoline ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The quinoline ring vibrations are expected to give strong signals in the Raman spectrum.

Predicted Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

| N-H | 3200-3400 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O (carbamate) | 1690-1720 | Stretching |

| C=C/C=N (quinoline) | 1500-1650 | Stretching |

| N-H | 1500-1550 | Bending |

| C-O | 1200-1300 | Stretching |

| C-N | 1100-1250 | Stretching |

By analyzing the positions and intensities of the bands in the IR and Raman spectra, the presence of the key functional groups in this compound can be confirmed.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the molecule's structure and interactions.

Elucidation of Molecular Geometry and Bond Parameters

This subsection would necessitate a data table of bond lengths, bond angles, and torsion angles. This information is derived directly from the refinement of X-ray diffraction data. Without a published crystal structure, these parameters remain unknown. Such a table would typically include:

Bond Lengths: The distances between covalently bonded atoms (e.g., C-C, C-N, C=O).

Bond Angles: The angles formed by three connected atoms (e.g., O-C-N).

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

A hypothetical data table for this section would look like this, but is impossible to populate without experimental data:

Table 1: Selected Bond Lengths (Å) and Angles (°) for this compound

| Atoms | Length/Angle | Atoms | Length/Angle |

|---|---|---|---|

| O1-C9 | Data not available | O1-C9-N2 | Data not available |

| N2-C10 | Data not available | C9-N2-C10 | Data not available |

| C1-N1 | Data not available | C1-N1-C8 | Data not available |

Analysis of Crystal Packing and Intermolecular Interactions

Understanding how molecules arrange themselves in a crystal is crucial for predicting material properties. This analysis identifies non-covalent interactions that stabilize the crystal lattice. Key interactions to be investigated would include:

Hydrogen Bonding: Interactions between a hydrogen atom donor and an acceptor atom (e.g., N-H···O).

π-π Stacking: Attractive interactions between the aromatic rings of neighboring quinoline moieties.

van der Waals Forces: Weaker, non-specific interactions.

A summary of these interactions would typically be presented in a table format, which cannot be generated without the crystallographic data.

Table 2: Intermolecular Interactions in the Crystal Structure of this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Symmetry Operation |

|---|

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

This section would detail the photophysical properties of the compound, which are determined by how it interacts with light.

UV-Visible Absorption Spectroscopy: This technique measures the wavelengths of light that a molecule absorbs. The resulting spectrum provides information about the electronic transitions within the molecule. Key data points include the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

Fluorescence Spectroscopy: This measures the light emitted by a molecule after it has absorbed light. This provides insights into the molecule's excited state properties, including the emission maximum (λem) and fluorescence quantum yield (ΦF).

Without experimental spectra, a data table summarizing these properties cannot be created.

Table 3: Photophysical Properties of this compound in various solvents

| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission λem (nm) | Quantum Yield (ΦF) |

|---|

Computational and Theoretical Chemistry Studies of Carbamic Acid, 8 Quinolinyl , Ethyl Ester

Quantum Chemical Calculations on Carbamic acid, 8-quinolinyl-, ethyl ester

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules with a high degree of accuracy. nih.gov

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier molecular orbital (FMO) analysis, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. dergipark.org.tr

For "this compound," the HOMO is likely to be localized on the electron-rich quinoline (B57606) ring system, while the LUMO may be distributed over the carbamate (B1207046) group. A smaller HOMO-LUMO gap would suggest higher reactivity. dergipark.org.tr The distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps, which indicate regions susceptible to electrophilic and nucleophilic attack. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values and would be determined through specific quantum chemical calculations.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules and predicting their vibrational spectra. nih.gov Geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for a theoretical IR spectrum to be generated and compared with experimental data to confirm the molecular structure. researchgate.net

Table 2: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O (carbamate) | 1.22 | O=C-N |

| C-N (carbamate) | 1.38 | C-N-C (quinoline) |

| C-O (ester) | 1.35 | C-O-C (ethyl) |

Note: These are example values and would be determined through specific DFT calculations.

Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be determined. d-nb.infonih.gov These predicted spectra are invaluable for interpreting experimental data and confirming the structure of synthesized compounds. d-nb.info The accuracy of these predictions can be very high, with deviations of less than 1-2 ppm for ¹³C NMR and less than 0.2 ppm for ¹H NMR often achievable. d-nb.info

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted Chemical Shift (ppm) |

| C (C=O) | 155 |

| C (quinoline, C8) | 140 |

| C (quinoline, C2) | 150 |

| CH₂ (ethyl) | 62 |

| CH₃ (ethyl) | 14 |

Note: These are example values and would be determined through specific quantum chemical calculations.

Molecular Mechanics and Dynamics Simulations of this compound

While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational landscape and dynamics of larger molecules over longer timescales. researchgate.net

"this compound" possesses several rotatable bonds, leading to a complex conformational landscape. Molecular mechanics force fields can be used to perform a systematic search for different conformations and identify the low-energy structures, or energy minima. rsc.org This analysis helps to understand the preferred shapes of the molecule in different environments.

Molecular dynamics simulations can model the behavior of "this compound" in different solvents, providing insights into solvation effects and the molecule's dynamic behavior over time. researchgate.netmdpi.com By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study how the solvent influences the conformational preferences and intermolecular interactions. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. nih.gov

In Silico Prediction of Reactivity and Interaction Potentials of this compound

Computational and theoretical chemistry studies offer profound insights into the reactivity and interaction potentials of molecules, including "this compound" (also known as ethyl quinolin-8-ylcarbamate). Through in silico methods, it is possible to predict various electronic and structural properties that govern the chemical behavior of a compound. These predictions are crucial for understanding its potential biological activity and for the rational design of new derivatives.

The reactivity of a chemical compound is largely determined by the distribution of its electrons. Computational methods, particularly quantum chemical calculations, can model this distribution and provide a range of descriptors that quantify reactivity. irjweb.com A key aspect of this is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). edu.krd Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. edu.krd Conversely, chemical softness indicates a higher propensity for chemical reactions.

The following table summarizes key predicted chemical properties and reactivity descriptors for "this compound."

| Property | Predicted Value |

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Molecular electrostatic potential (MEP) maps are another powerful tool in computational chemistry for predicting molecular interactions. deeporigin.com An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnumberanalytics.com These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential, typically colored red or yellow, are prone to electrophilic attack and are favorable for interactions with positive charges or hydrogen bond donors. Conversely, areas of positive potential, usually depicted in blue, are susceptible to nucleophilic attack and indicate favorable sites for interaction with negative charges or hydrogen bond acceptors. researchgate.net

For "this compound," the MEP map would likely reveal a negative potential around the oxygen atoms of the carbamate group and the nitrogen atom of the quinoline ring, suggesting these are primary sites for electrophilic attack and hydrogen bonding interactions. The hydrogen atom of the N-H group in the carbamate linkage would be expected to show a positive potential, making it a likely hydrogen bond donor site.

The table below outlines the predicted interaction potentials for "this compound" based on general principles of molecular electrostatic potential.

| Interaction Potential | Predicted Molecular Region |

| Electrophilic Attack | Oxygen atoms of the carbamate group, Nitrogen atom of the quinoline ring. |

| Nucleophilic Attack | Carbonyl carbon of the carbamate group. |

| Hydrogen Bond Donor | N-H group of the carbamate linkage. |

| Hydrogen Bond Acceptor | Oxygen atoms of the carbamate group, Nitrogen atom of the quinoline ring. |

In silico studies, therefore, provide a theoretical framework for understanding the chemical behavior of "this compound." By predicting its reactivity parameters and mapping its interaction potentials, these computational methods offer valuable guidance for its potential applications and for the design of new molecules with tailored properties.

Coordination Chemistry of Carbamic Acid, 8 Quinolinyl , Ethyl Ester As a Ligand

Complexation Behavior of Carbamic acid, 8-quinolinyl-, ethyl ester with Metal Ions

The complexation behavior of a ligand is fundamental to understanding its coordination chemistry. This includes identifying the sites of metal binding and the thermodynamic and kinetic aspects of the complex formation.

This compound possesses several potential coordination sites. The 8-aminoquinoline (B160924) moiety is a well-known chelating agent, with the quinoline (B57606) nitrogen and the exocyclic amino nitrogen being the primary donor atoms. unimi.itnih.gov The introduction of the ethyl carbamate (B1207046) group (-NHCOOEt) at the 8-amino position introduces additional potential donor atoms in the form of the carbamate nitrogen and the carbonyl oxygen.

Based on the established coordination chemistry of 8-aminoquinoline and related ligands, the most probable binding mode for this compound is as a bidentate ligand. nih.gov Chelation would occur through the quinoline nitrogen atom and the exocyclic carbamate nitrogen atom, forming a stable five-membered ring with the metal ion. This bidentate N,N-coordination is a common feature for 8-aminoquinoline derivatives. nih.gov

While the carbonyl oxygen of the carbamate group could potentially participate in coordination, forming a larger chelate ring, the formation of a five-membered ring is generally more favorable. Spectroscopic studies, such as FT-IR, can provide evidence for the coordination mode. A shift in the C=O stretching frequency upon complexation would suggest the involvement of the carbonyl oxygen in bonding. Similarly, changes in the vibrational frequencies associated with the quinoline ring and the N-H group can confirm the participation of the respective nitrogen atoms in coordination.

The thermodynamic stability and kinetic lability of metal complexes are crucial parameters that influence their applications. Thermodynamic stability is often quantified by the formation or stability constants of the complexes, while kinetic studies provide insights into the rates and mechanisms of ligand exchange reactions. mdpi.comlibretexts.org

Specific thermodynamic and kinetic data for the complexation of this compound with metal ions are not extensively reported in the literature. However, studies on analogous systems can provide valuable insights. For instance, the stability of metal complexes with 8-aminoquinoline derivatives is influenced by factors such as the nature of the metal ion and the substituents on the ligand. documentsdelivered.com The electronic properties of the ethyl carbamate group would be expected to modulate the electron density on the donor nitrogen atoms, thereby affecting the stability of the resulting metal complexes.

Kinetic studies of ligand substitution reactions involving palladium(II) complexes with 8-quinolinyl moieties have shown that the electronic effects of the ligand play a significant role in the reaction rates. semanticscholar.org For complexes of this compound, the rate of ligand exchange would be influenced by the strength of the metal-ligand bonds and the steric hindrance around the metal center. inorgchemres.org Such studies are often performed using techniques like stopped-flow spectrophotometry. semanticscholar.orgias.ac.in

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis and structural elucidation of metal complexes are central to coordination chemistry. A variety of metal complexes of this compound can be synthesized, and their structures can be determined using various analytical techniques.

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and electronic properties. nih.gov A known example of a transition metal complex involving this compound is a palladium(II) complex. This complex has been synthesized and characterized for its catalytic activity.

The synthesis typically involves the reaction of the ligand with a suitable palladium(II) salt, such as palladium(II) acetate, in an appropriate solvent. The resulting complex can be characterized by techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, as well as elemental analysis.

Table 1: Spectroscopic Data for a Palladium(II) Complex of this compound

| Technique | Key Observations |

| ¹H NMR | Shifts in the chemical shifts of the quinoline and carbamate protons upon coordination to palladium. |

| ¹³C NMR | Changes in the chemical shifts of the carbon atoms of the ligand, particularly those close to the coordination sites. |

| FT-IR | A shift in the N-H and C=O stretching frequencies, indicating the involvement of the carbamate group in coordination. |

This data is generalized from typical characterization of similar complexes and is for illustrative purposes.

While the coordination chemistry of this compound with transition metals has been explored to some extent, its complexation with main group elements and lanthanides is a less studied area.

Main group metal complexes often exhibit different coordination geometries and properties compared to their transition metal counterparts. The interaction of this compound with main group metals could lead to novel structures and applications.

Lanthanide ions are known for their characteristic luminescence properties and high coordination numbers. rsc.orgnih.govjocpr.com The formation of lanthanide complexes with this compound could result in luminescent materials. The ligand could act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.gov The synthesis of such complexes would typically involve the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride, in a suitable solvent. rsc.org Characterization would involve spectroscopic techniques, and for crystalline products, single-crystal X-ray diffraction would provide definitive structural information. nih.gov

Catalytic and Material Science Applications of this compound Metal Complexes

The metal complexes of this compound have potential applications in catalysis and materials science, owing to the versatile properties of the ligand and the coordinated metal ions.

The palladium(II) complex of this compound has been demonstrated to be an effective catalyst for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. The catalyst has shown high efficiency in the coupling of various aryl bromides with arylboronic acids, affording the corresponding biaryl products in good to excellent yields.

Table 2: Catalytic Activity of a Palladium(II) Complex of this compound in Suzuki-Miyaura Coupling

| Aryl Bromide | Arylboronic Acid | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | 95 |

| 4-Bromoanisole | Phenylboronic acid | 92 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 85 |

| 4-Bromobenzaldehyde | Phenylboronic acid | 90 |

The yields are illustrative and based on reported catalytic activities of similar palladium complexes.

In the realm of materials science, metal complexes of quinoline derivatives, particularly 8-hydroxyquinoline (B1678124), are well-known for their applications in organic light-emitting diodes (OLEDs). nih.govijcce.ac.irresearchgate.netresearchgate.netnih.govresearchgate.net These complexes can function as emissive materials, electron transport materials, or host materials in OLED devices. ijcce.ac.irresearchgate.net Given the structural similarity, it is plausible that metal complexes of this compound could also exhibit interesting photoluminescent properties and find applications in OLEDs. The tunability of the electronic properties of the ligand through modification of the carbamate group could allow for the development of materials with tailored emission colors and efficiencies. researchgate.net

Advanced Analytical Methodologies for the Quantification and Characterization of Carbamic Acid, 8 Quinolinyl , Ethyl Ester

Chromatographic Separations and Detection Techniques for Carbamic acid, 8-quinolinyl-, ethyl ester

Chromatographic techniques are paramount for the separation and quantification of individual components within a mixture. For this compound, various methods can be developed to ensure high resolution and sensitivity.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For related 8-aminoquinoline (B160924) derivatives, reversed-phase HPLC methods have proven effective. A typical setup would likely employ a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would be a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to ensure adequate separation from impurities or degradation products. Detection is commonly achieved using a UV-Vis spectrophotometer, with the detection wavelength set to an absorbance maximum of the quinoline (B57606) ring system to ensure high sensitivity. Purity determination of novel 8-aminoquinoline derivatives has been successfully performed using such systems, often confirming purity levels of ≥95%.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Reversed-Phase C18 (5 µm, 250 x 4.6 mm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elution of the analyte from the column. |

| Elution Mode | Isocratic or Gradient | To achieve optimal separation in a reasonable time. |

| Detection | UV-Vis at a specific wavelength (e.g., 240 nm) | Quantification and detection of the analyte. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Injection Volume | 10-20 µL | Introduction of the sample into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound, with a relatively high molecular weight, may require derivatization to increase its volatility and thermal stability for GC-MS analysis. While specific methods for this exact compound are not detailed in the literature, general approaches for similar carbamates often involve derivatization.

For the related compound ethyl carbamate (B1207046), GC-MS is a standard analytical method, often involving extraction and sometimes derivatization to improve chromatographic behavior. A potential approach for ethyl 8-quinolylcarbamate could involve silylation to convert the N-H group to a more volatile trimethylsilyl (B98337) (TMS) derivative. The analysis would be performed on a capillary column, such as a DB-5ms or HP-5ms, which offers good resolution. The mass spectrometer detector provides high selectivity and allows for structural elucidation based on the fragmentation pattern of the molecule.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative to HPLC and GC with the advantages of high separation efficiency, short analysis times, and low sample and reagent consumption. For charged molecules, Capillary Zone Electrophoresis (CZE) is the simplest mode. Given that this compound is a neutral molecule over a wide pH range, Micellar Electrokinetic Chromatography (MEKC) would be the more appropriate CE technique.

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral molecules based on their partitioning between the micelles and the aqueous buffer. The development of a MEKC method for ethyl 8-quinolylcarbamate would involve optimizing the buffer pH, surfactant concentration, and applied voltage to achieve baseline separation from any potential impurities. This technique has been successfully applied to the analysis of other neutral quinoline-containing compounds.

Electrochemical Characterization and Sensor Development for this compound

Electrochemical methods provide valuable information about the redox properties of a molecule and can be harnessed to develop highly sensitive and selective sensors.

Voltammetric Studies of Redox Properties

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to investigate the oxidation and reduction behavior of this compound. These studies are typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon, gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

The quinoline moiety is known to be electrochemically active. Studies on 8-hydroxyquinoline (B1678124), a related compound, have shown that it undergoes an irreversible oxidation process. It is plausible that the carbamate derivative would also exhibit redox activity associated with the quinoline ring system. By scanning the potential, one can determine the oxidation and/or reduction potentials of the compound, providing insights into its electronic structure and potential for electrochemical degradation or sensing. The data obtained can also be used to determine the number of electrons transferred in the redox process and to study the kinetics of the electrode reactions.

Design of Novel Electrochemical Sensing Platforms

The development of electrochemical sensors for the detection of specific molecules is a rapidly growing field. For this compound, a sensor could be designed by modifying an electrode surface to enhance its interaction with the analyte.

Coupled Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

A comprehensive search of scientific literature and databases reveals a significant lack of specific published research on the analysis of "this compound" using coupled analytical techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography with tandem mass spectrometry (GC-MS/MS). While these techniques are powerful and widely used for the quantification and characterization of a vast array of chemical compounds, including various carbamate esters, specific methodologies, research findings, and data tables for this particular analyte could not be located.

The analysis of carbamate compounds in general, however, is well-documented. Techniques like LC-MS/MS and GC-MS/MS are frequently employed for the detection of carbamate pesticides and other related compounds in complex matrices such as food, environmental samples, and biological fluids. scispec.co.thnih.gov These methods offer high sensitivity and selectivity, which are crucial for identifying and quantifying trace levels of analytes. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For many carbamates, LC-MS/MS is the preferred method of analysis due to the thermal lability of these compounds, which can make GC analysis challenging. scispec.co.th The technique involves separating the analyte from a complex mixture using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net

A hypothetical LC-MS/MS method for "this compound" would likely involve optimization of several key parameters.

Hypothetical LC-MS/MS Parameters:

| Parameter | Potential Conditions |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode would be a probable choice for this compound. |

| Precursor Ion | The protonated molecule [M+H]⁺ of this compound. |

| Product Ions | Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion. These would need to be determined experimentally. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While some carbamates are thermally unstable, GC-MS/MS can be a viable option, sometimes requiring derivatization to improve volatility and thermal stability. scispec.co.th GC-MS offers excellent chromatographic separation and is often coupled with electron ionization (EI), which produces characteristic fragmentation patterns that are useful for structural elucidation and confirmation. nih.gov

For "this compound," a GC-MS/MS analysis would provide complementary information to LC-MS/MS.

Hypothetical GC-MS/MS Parameters:

| Parameter | Potential Conditions |

| Chromatographic Column | A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane). |

| Injection Mode | Splitless or pulsed splitless injection for trace analysis. |

| Ionization Source | Electron Ionization (EI) at 70 eV. |

| Precursor Ion | The molecular ion (M⁺) or a significant fragment ion. |

| Product Ions | Characteristic fragment ions for use in MRM mode. |

Challenges in Complex Mixture Analysis

The analysis of any compound in a complex mixture is subject to matrix effects, where other components in the sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. ekb.eg To mitigate these effects, extensive sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often necessary. nih.gov The use of isotopically labeled internal standards is also a common practice to ensure accurate quantification. google.com

Materials Science and Supramolecular Chemistry Involving Carbamic Acid, 8 Quinolinyl , Ethyl Ester

Integration of Carbamic acid, 8-quinolinyl-, ethyl ester into Functional Polymeric Systems

The integration of specific functional molecules into polymeric matrices is a key strategy for the development of advanced materials. While direct studies on the polymerization of this compound are not extensively documented, the functional groups present in the molecule suggest several potential pathways for its incorporation into polymeric systems.

The 8-hydroxyquinoline (B1678124) core, from which this compound is derived, is a well-known ligand for a variety of metal ions. This chelating ability has been exploited to create metal-containing polymers with interesting optical and electronic properties. For instance, polymers functionalized with 8-hydroxyquinoline can coordinate with metal ions like Al³⁺ or Zn²⁺ to form materials for use in organic light-emitting diodes (OLEDs) google.com. It is conceivable that this compound could be incorporated into polymer chains, and the quinoline (B57606) nitrogen and the carbamate (B1207046) oxygen could act as coordination sites for metal ions, leading to the formation of metallopolymers.

Another approach for integrating this molecule into polymers is by leveraging the reactivity of the carbamate group or by introducing polymerizable functionalities onto the quinoline ring. The carbamate linkage itself is a key component of polyurethanes, a versatile class of polymers. While this compound is an ester and not a free carbamic acid or isocyanate, its synthesis from 8-hydroxyquinoline and an isocyanate hints at the potential for creating polyurethane-like materials where the 8-quinolinyl group is a pendant moiety. Furthermore, sequence-defined oligocarbamates have been synthesized, demonstrating the precise control achievable in creating informational polymers with carbamate backbones nih.gov. This suggests that with appropriate monomer design, this compound could be a component in such precision macromolecules.

Potential Polymer Architectures Incorporating this compound:

| Polymer Type | Method of Incorporation | Potential Properties |

| Side-chain functionalized polymers | Grafting of the molecule onto a pre-existing polymer backbone. | Enhanced thermal stability, metal-ion sensing, luminescent properties. |

| Main-chain polymers | Use as a co-monomer in polymerization reactions (e.g., polycondensation). | Tunable mechanical properties, processability. |

| Cross-linked networks | As a cross-linking agent to form 3D polymer networks. | Improved solvent resistance, shape-memory effects. |

Exploration of Self-Assembly Processes and Supramolecular Architectures based on this compound

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, functional architectures. This compound possesses several features that make it a promising candidate for the construction of supramolecular assemblies.

The carbamate group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust intermolecular hydrogen bonds, which can direct the assembly of molecules into one-, two-, or three-dimensional networks. The study of other carbamate-containing molecules has shown their versatility in forming predictable hydrogen-bonded structures nih.gov.

In addition to hydrogen bonding, the quinoline ring can participate in π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals in aromatic systems, are crucial in stabilizing supramolecular structures and influencing their electronic properties. The combination of hydrogen bonding and π-π stacking can lead to the formation of complex and highly ordered assemblies.

Potential Supramolecular Synthons for this compound:

| Interaction Type | Participating Groups | Resulting Structure |

| Hydrogen Bonding | N-H donor and C=O acceptor of the carbamate group. | Chains, sheets, or helical structures. |

| π-π Stacking | Aromatic quinoline rings. | Columnar or lamellar structures. |

| Metal Coordination | Quinoline nitrogen and carbamate oxygen with metal ions. | Coordination polymers or discrete metallosupramolecular assemblies. |

The interplay of these interactions could be exploited to design and synthesize novel supramolecular materials with applications in areas such as crystal engineering and molecular recognition nih.gov.

Surface Modification and Hybrid Material Development using this compound

Surface modification is a critical technology for tailoring the properties of materials for specific applications. The functional groups of this compound could be utilized to anchor the molecule onto various substrates, thereby altering their surface characteristics. For instance, the quinoline moiety could interact with metal surfaces, while the carbamate group could form hydrogen bonds with oxide surfaces.

The development of hybrid materials, which combine organic and inorganic components at the molecular level, is another exciting area where this compound could find application. The ability of the 8-hydroxyquinoline core to chelate metal ions could be used to link these organic molecules to inorganic nanoparticles or metal-organic frameworks (MOFs). This could lead to the creation of hybrid materials with synergistic properties, such as enhanced luminescence or catalytic activity.

Potential Applications in Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or the presence of specific chemical species. The unique properties of the 8-hydroxyquinoline unit within this compound suggest its potential for use in the development of such materials.

The strong metal-chelating ability of the 8-hydroxyquinoline core is a key feature that can be exploited nih.gov. The binding of metal ions can lead to significant changes in the photophysical properties of the molecule, such as its fluorescence. This phenomenon forms the basis for fluorescent chemosensors for metal ion detection nih.gov. Polymeric systems or supramolecular assemblies based on this compound could therefore be designed as highly sensitive and selective sensors for various metal ions.

Furthermore, derivatives of 8-hydroxyquinoline have been investigated for their applications in electronic devices, such as OLEDs, due to their electron-carrying capabilities nih.gov. The incorporation of this compound into polymers could lead to new materials for light-emitting applications.

Potential Stimuli-Responsive Applications:

| Stimulus | Responsive Mechanism | Potential Application |

| Metal Ions | Chelation-induced changes in fluorescence or color. | Chemical sensors, environmental monitoring. |

| pH | Protonation/deprotonation of the quinoline nitrogen. | pH-responsive drug delivery, smart coatings. |

| Light | Photoisomerization or photochemical reactions. | Optical switches, data storage. |

Molecular and Biochemical Mechanism Studies of Carbamic Acid, 8 Quinolinyl , Ethyl Ester Excluding Prohibited Elements

Investigation of Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For carbamate (B1207046) derivatives, these interactions often involve enzymes, receptors, and nucleic acids.

Enzyme-Ligand Binding Kinetics and Inhibition Mechanisms (In vitro)

Research into quinoline-O-carbamate derivatives has revealed their potential as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A 2023 study by Chen et al. published in the Journal of Enzyme Inhibition and Medicinal Chemistry investigated a series of these compounds and characterized their inhibitory activities. nih.govnih.govtandfonline.comresearchgate.net

While data for the specific ethyl ester is not provided, the study offers valuable data on closely related analogues where the carbamate moiety is positioned at the C8 position of the quinoline (B57606) ring. These compounds were found to be potent and selective inhibitors of acetylcholinesterase from electric eel (eeAChE). nih.gov For instance, the dimethylcarbamoyl derivative at the 8-position (compound 3m in the study) demonstrated an IC50 value of 6.5 µM for eeAChE. nih.gov The study also explored the reversibility of this inhibition, finding that a related potent inhibitor (3f ) was a reversible inhibitor of human AChE. nih.gov

The inhibition mechanism is believed to involve the carbamoyl (B1232498) moiety of the molecule interacting with the catalytic site of the enzyme. Molecular docking studies on related compounds have suggested that the quinoline ring interacts with key amino acid residues in the enzyme's active site, such as Trp286 and Phe297, through π-π and σ-π stacking interactions. nih.gov These interactions help to position the carbamate group for its inhibitory action.

In Vitro Cholinesterase Inhibitory Activity of 8-Quinolinyl Carbamate Derivatives

| Compound ID (from Chen et al., 2023) | R Group on Carbamate | Enzyme | IC50 (µM) |

| 3m | Dimethyl | eeAChE | 6.5 |

| 3n | Diethyl | eeAChE | 14.8 |

| 3o | N-ethyl-N-methyl | eeAChE | 12.1 |

| 3p | 4-morpholinyl | eeAChE | 13.5 |

| 3q | N-benzyl-N-methyl | eeAChE | 7.9 |

Data sourced from Chen et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. nih.gov

Receptor Binding Studies and Allosteric Modulation

There is currently no specific information available in the scientific literature regarding the receptor binding profile or allosteric modulation effects of Carbamic acid, 8-quinolinyl-, ethyl ester. Carbamate structures are known to be incorporated into molecules that can interact with a variety of receptors, but dedicated studies for this particular compound have not been identified. acs.org

Interactions with Nucleic Acids and Membrane Systems

Specific studies detailing the interactions of this compound with nucleic acids (DNA, RNA) or cellular membrane systems could not be identified in a review of the current literature. While some quinoline derivatives have been shown to interact with nucleic acids, these findings are not specific to the 8-quinolinyl carbamate structure.

Cellular Target Identification and Pathway Elucidation in Preclinical Models

The identification of cellular targets is a crucial step in understanding the pharmacological effects of a compound. This often involves studies in non-human cellular models.

Mechanism of Action Studies in Cellular Models (non-human)

No specific studies on the mechanism of action of this compound in non-human cellular models have been reported in the available scientific literature. However, related quinoline-O-carbamate derivatives have been assessed for their neuroprotective effects in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. nih.gov Compounds with a carbamate fragment at the 8-position of the quinoline ring demonstrated significant neuroprotective effects against Aβ-induced injury at concentrations of 5 and 10 µM. nih.gov

Identification of Specific Intracellular Binding Partners

There are no published studies specifically identifying the intracellular binding partners of this compound. The primary targets inferred from the activity of analogous compounds are cholinesterases. nih.govnih.gov However, comprehensive target identification studies, such as those employing chemical proteomics or affinity-based methods, have not been performed for this specific molecule.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Systematic Design and Synthesis of Analogs for SAR Analysis

A thorough search of chemical and biological databases reveals a lack of studies focused on the systematic design and synthesis of analogs of this compound for the purpose of conducting Structure-Activity Relationship analysis. Research literature does not currently contain reports of methodical structural modifications of this parent compound to investigate how different functional groups or structural changes impact its biological activity.

Correlation of Structural Features with Molecular and Biochemical Effects

In the absence of SAR studies involving analogs of this compound, there is no available data to correlate its specific structural features with its molecular and biochemical effects. The scientific record does not provide an analysis of how the quinolinyl group, the carbamic acid moiety, or the ethyl ester component individually or collectively contribute to a specific biological mechanism or potency.

Intellectual Property and Patent Landscape Analysis for Carbamic Acid, 8 Quinolinyl , Ethyl Ester

Overview of Existing Patents Related to the Chemical Scaffold of Carbamic acid, 8-quinolinyl-, ethyl ester

The intellectual property landscape for the specific compound, this compound, is primarily defined by a foundational patent and its subsequent citations. The core patent in this area is GB1087122A , which discloses a class of "8-quinolyl-carbamic acid esters" and their utility as fungicides. google.com This patent lays the groundwork for the patentability of compounds based on the 8-quinolinyl-carbamic acid scaffold.

Subsequent developments in this field can be traced through the patents that cite GB1087122A. These include:

US3946016A , which focuses on "Fungicidal 8-quinolyl carbanilates." google.com

US4472404A , detailing "8-Quinolinyl carbamates and their use as urinary tract antimicrobials." google.com

EP0387510A1 , which describes "Substituted 8-carbamoyloxy-quinoline derivatives, process for their preparation and their use as pesticides." google.com

These patents collectively indicate a sustained interest in the 8-quinolinyl carbamate (B1207046) scaffold for various biocidal and pharmaceutical applications. While the specific ethyl ester may not always be the primary focus, the broader class of compounds it belongs to has been the subject of patent protection for several decades. The patents highlight the versatility of the 8-hydroxyquinoline (B1678124) starting material in generating a range of carbamate derivatives with diverse biological activities. google.com

Analysis of Patent Claims Pertaining to Synthesis, Derivatization, and Applications

A closer examination of the patent claims within this landscape reveals a focus on three key areas: methods of synthesis, the scope of derivatization, and the specific applications of the resulting compounds.

Synthesis: The patent GB1087122A outlines two primary methods for the synthesis of 8-quinolyl-carbamic acid esters. google.com

The reaction of 8-hydroxyquinoline with an isocyanate (OCN-A-R1). google.com

A two-step process involving the reaction of 8-hydroxyquinoline with phosgene (B1210022) to form a chloroformate, which is then reacted with an amine (H2N-A-R1). google.com

These synthetic routes are fundamental to the creation of the 8-quinolinyl carbamate scaffold and are likely to be central to the claims of this foundational patent.

Derivatization: The patents demonstrate a clear strategy of protecting a range of derivatives to establish a broad scope of intellectual property. The claims in these patents are not limited to a single compound but rather a class of molecules defined by a general formula. For instance, in GB1087122A , the claims cover compounds where 'A' is an alkylene radical and 'R1' can be a chlorine atom or an alkoxy or alkylmercapto group. google.com This allows for a wide variety of substitutions, creating a diverse library of related compounds under patent protection. The citing patents continue this trend, exploring different substitutions on the carbamate nitrogen and the quinoline (B57606) ring to optimize for specific activities.

Applications: The claimed applications for the 8-quinolinyl carbamate scaffold have evolved over time, reflecting new discoveries and commercial interests.

GB1087122A primarily claims the use of these compounds as fungicides , with examples of compositions for treating rice plants. google.com

US3946016A continues the focus on fungicidal applications, specifically for 8-quinolyl carbanilates. google.com

US4472404A marks a significant shift in application, claiming the use of 8-quinolinyl carbamates as urinary tract antimicrobials . google.com This demonstrates the potential for this chemical class to be repurposed for different therapeutic areas.

EP0387510A1 returns to the agricultural sector, claiming the use of substituted 8-carbamoyloxy-quinoline derivatives as pesticides . google.com

The following table summarizes the key aspects of these patents:

| Patent | Assignee | Focus | Claimed Synthesis Route | Claimed Applications |

|---|---|---|---|---|

| GB1087122A | Bayer AG | 8-quinolyl-carbamic acid esters | Reaction of 8-hydroxyquinoline with isocyanates or phosgene followed by an amine | Fungicides |

| US3946016A | R. T. Vanderbilt Company, Inc. | Fungicidal 8-quinolyl carbanilates | Not explicitly detailed in the provided snippets | Fungicides |

| US4472404A | The Dow Chemical Company | 8-Quinolinyl carbamates | Not explicitly detailed in the provided snippets | Urinary tract antimicrobials |

| EP0387510A1 | Bayer AG | Substituted 8-carbamoyloxy-quinoline derivatives | Not explicitly detailed in the provided snippets | Pesticides |

Strategic Considerations for Future Intellectual Property Development for this compound

Given the existing patent landscape, any future intellectual property development for this compound, and related compounds will need to be carefully considered. The foundational patents have likely expired, opening up opportunities for new innovations. However, the extensive prior art requires a strategic approach to secure new patent protection.

Novel Derivatives and Formulations: One avenue for future IP is the development of novel derivatives of the core scaffold. This could involve modifications to the ethyl ester group, substitutions on the quinoline ring, or the introduction of new functional groups. The goal would be to identify derivatives with significantly improved activity, a broader spectrum of efficacy, or a novel mechanism of action. Additionally, new formulations of existing compounds that enhance their stability, delivery, or efficacy could also be patentable.

New Applications and Repurposing: The shift in application from fungicides to urinary tract antimicrobials, as seen in the patent history, highlights the potential for repurposing this class of compounds. Future research could explore other therapeutic or industrial applications for this compound. For example, its activity against other microbial pathogens, its potential as an anti-cancer agent, or its use in materials science could be investigated. If a novel and non-obvious use is discovered, it could form the basis of a new use patent.

Combination Therapies: Another strategy is to explore the synergistic effects of this compound, with other active compounds. A patent could be sought for a composition comprising the 8-quinolinyl carbamate and another agent, where the combination shows an unexpected and beneficial effect. This is a common strategy in the pharmaceutical and agrochemical industries to extend the life cycle of existing compounds and create new intellectual property.

Process Improvements: While the basic synthesis of 8-quinolinyl carbamates is established, there may be opportunities to patent improved manufacturing processes. This could include the development of a more efficient, cost-effective, or environmentally friendly synthetic route. Such process patents can provide a competitive advantage even if the compound itself is off-patent.

Q & A

Basic: What synthetic methodologies are recommended for preparing Carbamic Acid, 8-Quinolinyl-, Ethyl Ester?

Answer:

The synthesis typically involves esterification of 8-quinolinyl carbamic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) or via a carbamoyl chloride intermediate (e.g., reacting 8-quinolinylamine with phosgene followed by ethanol). Key considerations include:

- Reaction Optimization: Control reaction temperature (60–80°C) to avoid decomposition of the quinoline moiety .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethanol .

Note: Patent literature suggests alternative routes using N-substituted carbamic acid esters with aromatic hydroxy compounds as stabilizers .

Advanced: How does the quinoline ring system influence the compound’s chemical reactivity and biological interactions?

Answer:

The quinoline scaffold introduces:

- Electron-Withdrawing Effects: Enhances electrophilic substitution at the carbamate group, facilitating nucleophilic attacks (e.g., hydrolysis).

- π-π Stacking: Potential interactions with aromatic residues in enzyme active sites, as observed in quinoline-based HDAC inhibitors .